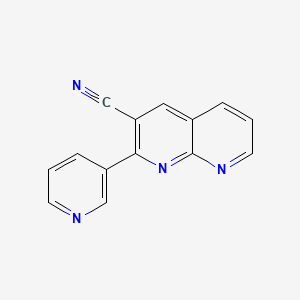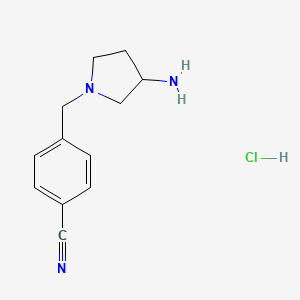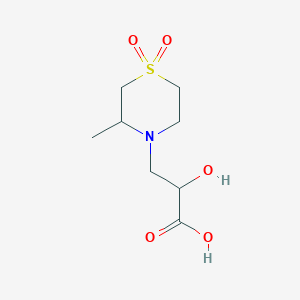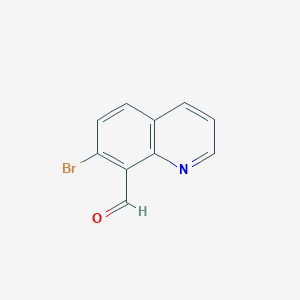![molecular formula C14H11N3O B11873990 N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide CAS No. 160320-33-2](/img/structure/B11873990.png)
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a fused naphthyridine ring system, which is a key feature contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine compound in moderate to high yields (62-88%).
Another approach involves the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method has been used to prepare various naphthyridine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.
Aplicaciones Científicas De Investigación
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a neurokinin receptor antagonist, it binds to neurokinin receptors, inhibiting their activity and resulting in muscle relaxation . As an HIV integrase inhibitor, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.
1,5-Naphthyridine: Used in the synthesis of biologically active compounds and as ligands in coordination chemistry.
Benzo[c][1,7]naphthyridine: Explored for its potential as an anticancer agent and in the development of light-emitting diodes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
160320-33-2 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
N-benzo[f][1,7]naphthyridin-7-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18) |
Clave InChI |
QHGXSCJQHOCTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)

![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)



![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)



